molecular formula C11H16N2O2 B062198 N-[3-(3-aminopropoxy)phenyl]acetamide CAS No. 189683-22-5

N-[3-(3-aminopropoxy)phenyl]acetamide

Cat. No.: B062198
CAS No.: 189683-22-5
M. Wt: 208.26 g/mol
InChI Key: FNUUHZHUYDAHBO-UHFFFAOYSA-N
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Description

N-[3-(3-aminopropoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of phenylacetamide and has gained attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-aminopropoxy)phenyl]acetamide typically involves the reaction of 3-aminopropanol with 3-bromoaniline, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-aminopropoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used

Scientific Research Applications

N-[3-(3-aminopropoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[3-(3-aminopropoxy)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-aminopropoxy)phenyl]acetamide:

    Phenylacetamide: A simpler derivative with different properties and applications.

    3-aminopropanol: A precursor in the synthesis of this compound with its own set of applications

Uniqueness

This compound stands out due to its combination of an aromatic ring with an amino group and an acetamide moiety, which imparts unique chemical and biological properties.

Biological Activity

N-[3-(3-aminopropoxy)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amide functional group attached to a phenyl ring with a propoxy side chain. Its molecular formula is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, which contributes to its solubility and interaction with biological systems.

The specific mechanism of action for this compound is not entirely understood. However, it is believed to interact with various molecular targets, potentially modulating enzyme activity or receptor binding. This interaction may lead to significant biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. A study focusing on similar compounds found that derivatives containing amide structures showed significant antibacterial activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . The minimum effective concentration (EC50) values were determined, showcasing the compound's potential in agricultural applications.

CompoundEC50 (µg/mL)Bacterial Strain
A1100X. oryzae
A2200X. axonopodis
A3150X. oryzicola

Anticancer Activity

This compound has also been investigated for its anticancer properties. High-throughput screening has identified it as a potential inhibitor of specific cancer cell lines by inducing multipolar spindle formation in centrosome-amplified cells. This results in aberrant cell division, leading to increased cell death .

Case Studies and Research Findings

  • Antibacterial Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested for their antibacterial efficacy against multiple strains. The results demonstrated that modifications in the amide-linked sidechain significantly influenced bactericidal activity .
  • Cell Morphology Studies : Scanning Electron Microscopy (SEM) was employed to visualize the effects of this compound on bacterial cells. At higher concentrations, significant morphological changes were observed, indicating membrane damage and loss of cellular integrity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the side chains and functional groups have been shown to affect both antimicrobial and anticancer activities. For instance, introducing different substituents on the phenyl ring can enhance potency or alter selectivity toward specific targets .

Properties

IUPAC Name

N-[3-(3-aminopropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(14)13-10-4-2-5-11(8-10)15-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUUHZHUYDAHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370717
Record name N-[3-(3-aminopropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189683-22-5
Record name N-[3-(3-aminopropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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